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molecular formula C9H10O3 B8748531 3-(Hydroxymethyl)-5-methylbenzoic acid

3-(Hydroxymethyl)-5-methylbenzoic acid

Cat. No. B8748531
M. Wt: 166.17 g/mol
InChI Key: BIOXYUWVLDTYMT-UHFFFAOYSA-N
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Patent
US08410151B2

Procedure details

To a solution of 3-bromomethyl-5-methyl-benzoic acid (3.90 g, 17 mmol) in water (30 mL) and MeCN (30 mL), Cu(NO3)2 hemipentahydrate (12.77 g, 68 mmol) followed by water (50 mL) was added. The turquoise mixture was refluxed for 2 h before it was concentrated to about half of the original volume. The dark green solution was extracted three times with EA (150 mL). The org. extracts were washed twice with water (2×50 mL), combined, dried over Na2SO4, filtered and concentrated. The white residue was separated by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, 95% MeCN in water containing 0.5% of formic acid) to give 3-hydroxymethyl-5-methyl-benzoic acid as a white solid (897 mg; LC-MS*: tR=0.17 min; [M−1]−=164.86), along with the title compound as a white solid (160 mg). To a solution of the above 3-hydroxymethyl-5-methyl-benzoic acid (947 mg, 5.70 mmol) in MeCN (40 mL), MnO2 (1.49 g, 17.1 mmol) was added and the resulting mixture was stirred at 80° C. for 16 h before another portion of MnO2 (1.21 g, 13.9 mmol) and acetonitrile (40 mL) was added and stirring was continued at 80° C. for 4 h. The mixture was filtered over a glass fibre filter, the colourless filtrate was concentrated and purified by prep. HPLC (as above) to give the title compound (504 mg) as a white solid. LC-MS*: tR=0.26 min; [M−1]−=162.88; 1H NMR (D6-DMSO): δ 2.47 (s, 3H), 7.96 (s, 1H), 8.07 (s, 1H), 8.26 (s, 1H), 10.06 (s, 1H), 13.28 (m, 1H).
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(NO3)2 hemipentahydrate
Quantity
12.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
turquoise
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:6]([OH:8])=[O:7].[OH2:13]>CC#N>[OH:13][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)O)C=C(C1)C
Step Two
Name
Cu(NO3)2 hemipentahydrate
Quantity
12.77 g
Type
reactant
Smiles
Step Three
Name
turquoise
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to about half of the original volume
EXTRACTION
Type
EXTRACTION
Details
The dark green solution was extracted three times with EA (150 mL)
WASH
Type
WASH
Details
extracts were washed twice with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The white residue was separated by prep

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C(=O)O)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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